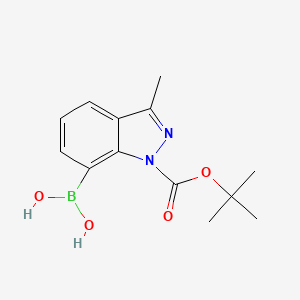![molecular formula C7H4BrN3 B13666604 7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
7-Bromopyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a bromine atom attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .
Bromination: The aromatic ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.
Dimroth Rearrangement: This rearrangement is facilitated by microwave irradiation, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Electrophilic Substitution: Reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic Substitution: Products include various substituted pyrido[2,3-d]pyrimidines with different functional groups.
Electrophilic Substitution: Products include halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
7-Bromopyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Bromopyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases, which are crucial for cell growth and proliferation. This inhibition disrupts signaling pathways, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromopyrido[2,3-d]pyrimidine
- 4-Chloropyrido[2,3-d]pyrimidine
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
Uniqueness
7-Bromopyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 7th position makes it particularly suitable for nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives with potential therapeutic applications .
Propriétés
IUPAC Name |
7-bromopyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBYZFIWBLOTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
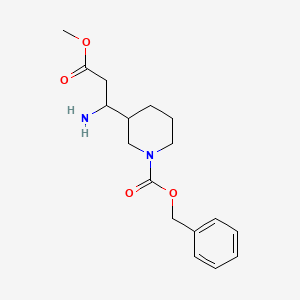
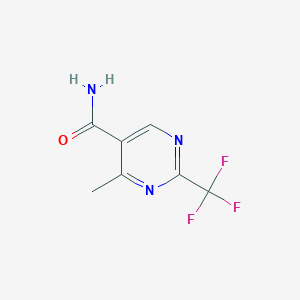
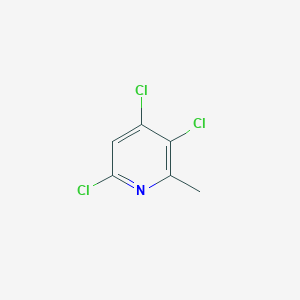
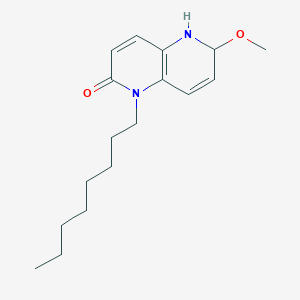
![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
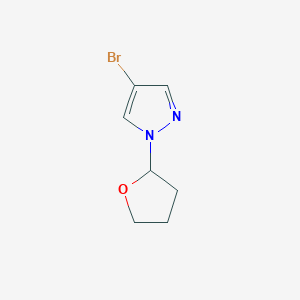
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)


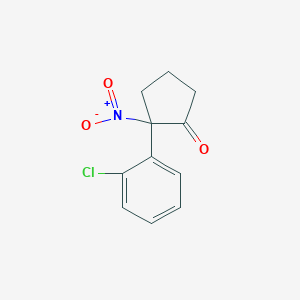
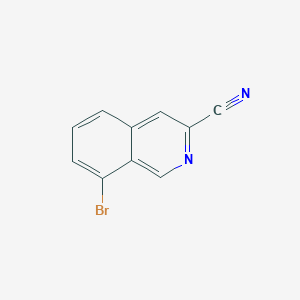
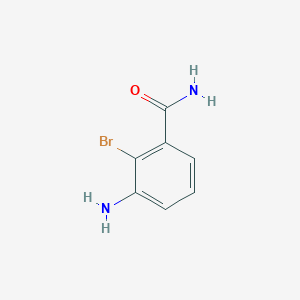
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
